Product packaging for Calmidazolium Chloride(Cat. No.:CAS No. 57265-65-3)

Calmidazolium Chloride

Cat. No.: B1662950
CAS No.: 57265-65-3
M. Wt: 687.7 g/mol
InChI Key: YGEIMSMISRCBFF-UHFFFAOYSA-M
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Description

Historical Context of Calmidazolium (B1211579) Chloride Research

The journey of calmidazolium chloride, also known by its designation R 24571, began with its discovery and initial characterization as a powerful inhibitor of calmodulin. pasteur.frcaymanchem.com Early studies in the 1980s established its ability to antagonize calmodulin-dependent enzymes, such as phosphodiesterase and Ca2+-transporting ATPase, with high efficacy. tocris.commedchemexpress.comcaymanchem.com These initial findings laid the groundwork for its use as a pharmacological tool to probe the functions of calmodulin in various cellular processes. Research from this era focused on understanding its mechanism of action and comparing its effects to other known calmodulin antagonists. medchemexpress.comcaymanchem.com

Evolution of Research Perspectives on this compound

Over the years, the understanding of this compound's biological activities has expanded significantly. While its identity as a calmodulin antagonist remains central, research has unveiled a more complex pharmacological profile. tocris.comrndsystems.com Studies have demonstrated that this compound can also induce cellular effects independent of its action on calmodulin, such as causing an elevation of intracellular calcium levels in certain cell types. tocris.comrndsystems.com This has led to a more nuanced view of the compound, recognizing its potential to interact with multiple cellular targets. pasteur.frnih.gov

The evolution of research has also seen the application of this compound in diverse areas of investigation. Initially used to study basic calcium signaling, its use has expanded to include research in cancer, neuroscience, and infectious diseases. medchemexpress.comnih.govebi.ac.uk For instance, it has been investigated for its ability to induce apoptosis in cancer cells and to inhibit the growth of cancer stem-like cells. medchemexpress.comebi.ac.uknih.gov Furthermore, its effects on ion channels and cellular transport mechanisms continue to be an active area of study. caymanchem.com

Current State and Future Directions in this compound Studies

Current research on this compound continues to build upon its established roles while exploring new therapeutic and investigative avenues. Scientists are actively exploring its potential in drug discovery and development, particularly in the context of diseases where calmodulin signaling is dysregulated. pasteur.fracs.org For example, recent studies have highlighted its potential in preventing the aggregation of proteins associated with neurodegenerative disorders like Huntington's disease. nih.govacs.org

The compound's effects on various pathogens are also under investigation. Research has shown its activity against parasites like Plasmodium falciparum and its potential as an anti-trypanosomal agent. medchemexpress.comebi.ac.uk Furthermore, its role in modulating the immune response and cellular processes like apoptosis continues to be a key focus. plos.orgnih.gov

Looking ahead, future research is likely to focus on several key areas. A major goal is the development of more selective calmodulin inhibitors, using the structure and activity of this compound as a blueprint. pasteur.frnih.gov Understanding its "off-target" effects is also crucial for interpreting experimental results and for the potential development of more specific therapeutic agents. pasteur.frnih.gov Advanced structural biology techniques are being employed to elucidate the precise molecular interactions between this compound and calmodulin, which will be instrumental in designing next-generation modulators of calmodulin activity. pasteur.frnih.gov

Interactive Data Tables

Table 1: Key Research Findings on this compound

Research AreaKey FindingReference
Calmodulin Inhibition Inhibits calmodulin-dependent phosphodiesterase and Ca2+-transporting ATPase. tocris.commedchemexpress.comcaymanchem.com tocris.commedchemexpress.comcaymanchem.com
Cancer Research Induces apoptosis in certain cancer cell lines and inhibits the growth of murine embryonal carcinoma cells. medchemexpress.comebi.ac.uknih.gov medchemexpress.comebi.ac.uknih.gov
Neuroscience Prevents the aggregation of Huntingtin exon1 protein, relevant to Huntington's disease. nih.govacs.org nih.govacs.org
Infectious Disease Evokes high calcium fluctuations in Plasmodium falciparum. medchemexpress.com medchemexpress.com
Cellular Signaling Causes elevation of intracellular calcium in HL-60 cells, independent of calmodulin inhibition. tocris.comrndsystems.com tocris.comrndsystems.com
Fertility Research Affects the expression of Catsper1, a gene crucial for sperm fertility, by potentially inhibiting the nuclear transport of Sox transcription factors. mdpi.com mdpi.com

Table 2: Investigated Cellular Targets of this compound

TargetEffectReference
Calmodulin Antagonist, binds with high affinity. medchemexpress.comselleckchem.com medchemexpress.comselleckchem.com
CaM-dependent Phosphodiesterase Inhibition (IC50 = 0.15 µM). tocris.commedchemexpress.comcaymanchem.com tocris.commedchemexpress.comcaymanchem.com
Ca2+-transporting ATPase Inhibition (IC50 = 0.35 µM). tocris.commedchemexpress.comcaymanchem.com tocris.commedchemexpress.comcaymanchem.com
Store-operated Calcium Channels Induces influx of extracellular calcium. caymanchem.com caymanchem.com
Trypanothione Synthetase Multi-species anti-TryS activity. ebi.ac.uk ebi.ac.uk
TRPV1 Channel Inhibition. plos.org plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H23Cl7N2O B1662950 Calmidazolium Chloride CAS No. 57265-65-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEIMSMISRCBFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23Cl7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017259
Record name Calmidazolium chloride
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Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57265-65-3
Record name Calmidazolium chloride
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Record name Calmidazolium chloride
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Record name Calmidazolium chloride
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Record name 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride
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Cellular and Subcellular Effects of Calmidazolium Chloride

Impact on Calcium Homeostasis and Signaling Pathways

Calmidazolium (B1211579) chloride fundamentally alters the delicate balance of intracellular calcium, a critical second messenger in numerous cellular processes. This disruption stems from its ability to both increase cytosolic calcium concentrations and inhibit the key proteins that mediate calcium-dependent signaling.

A primary effect of calmidazolium chloride is the induction of intracellular calcium accumulation. researchgate.net Studies have shown that it causes a rapid and significant elevation of cytosolic free Ca²⁺. nih.gov This effect is observed in various cell types, including cardiac myocytes and HL-60 cells. nih.govrndsystems.comtocris.com The mechanism involves both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum and acidosomes. nih.gov This sustained increase, often termed calcium aggravation, overwhelms the cell's capacity to regulate calcium levels, leading to a state of calcium overload that can trigger downstream cytotoxic events. researchgate.netnih.gov Research in H9c2 cardiac cells demonstrated that this compound induces mitochondrial damage by increasing the levels of intracellular calcium. nih.gov

Table 1: Research Findings on this compound-Induced Calcium Accumulation

Cell Type Observation Reference
H9c2 Cardiac Cells Increased intracellular calcium levels leading to mitochondrial damage. nih.gov
Neonatal/Adult Cardiomyocytes Dose-dependent increase in intracellular calcium accumulation. researchgate.net
HL-60 Cells Elevation of intracellular calcium, independent of calmodulin inhibition. rndsystems.comtocris.com

As a well-established calmodulin antagonist, this compound directly interferes with calcium-dependent signaling pathways. nih.govtocris.com Calmodulin is a ubiquitous calcium-binding protein that, upon binding Ca²⁺, modulates the activity of a wide array of target enzymes and proteins. nih.gov By binding to calmodulin, this compound prevents it from activating these downstream effectors. dntb.gov.ua

Key enzymes inhibited by this compound include calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase, with IC₅₀ values of 0.15 µM and 0.35 µM, respectively. rndsystems.comtocris.com The inhibition of Ca²⁺-transporting ATPases, which are crucial for pumping calcium out of the cytoplasm, further contributes to the accumulation of intracellular calcium. This dual action of elevating cytosolic calcium while simultaneously blocking the pathways that respond to it creates a profound disruption in cellular signaling and function. dntb.gov.ua

Mitochondrial Dysfunction and Oxidative Stress Induction

The disruption of calcium homeostasis by this compound has severe consequences for mitochondrial health, leading to a cascade of events that includes mitochondrial pore opening, bioenergetic collapse, and the generation of damaging reactive molecules. nih.gov

The calcium overload induced by this compound is a primary trigger for the opening of the mitochondrial permeability transition pore (mPTP). researchgate.net The mPTP is a high-conductance channel in the inner mitochondrial membrane that is regulated by matrix Ca²⁺ levels. tocris.com Under conditions of excessive mitochondrial calcium accumulation, the pore opens, leading to a non-specific increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa. tocris.comnih.gov This event is considered a critical step in the pathway toward cell death initiated by this compound. researchgate.net

The opening of the mPTP has immediate and catastrophic consequences for mitochondrial function. It dissipates the proton motive force across the inner mitochondrial membrane, leading to a collapse of the electrochemical potential for H⁺ (also known as the mitochondrial membrane potential). researchgate.netnih.gov This electrochemical gradient is essential for the synthesis of ATP by oxidative phosphorylation. Consequently, the opening of the mPTP uncouples the electron transport chain from ATP synthesis, effectively arresting the production of cellular energy. researchgate.nettocris.com This bioenergetic failure contributes significantly to the cytotoxicity of this compound. nih.gov

In addition to causing bioenergetic collapse, the mitochondrial dysfunction triggered by this compound leads to a significant increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov ROS and RNS are highly reactive molecules, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO), that can cause widespread damage to cellular components when produced in excess. nih.govnih.govnih.gov Studies have documented that this compound treatment significantly increases the generation of both superoxide and nitric oxide in cardiac cells. nih.gov This state of oxidative and nitrosative stress further damages mitochondria and other cellular structures, exacerbating the initial injury and contributing to the activation of cell death pathways. nih.gov

Table 2: ROS and RNS Induced by this compound

Reactive Species Type Observation Reference
Superoxide (O₂⁻) ROS Significantly increased production detected. nih.gov
Nitric Oxide (NO) RNS Significantly increased production detected. nih.gov
Hydrogen Peroxide (H₂O₂) ROS Dose-dependent increase in formation. researchgate.net

Table of Compounds Mentioned

Compound Name
Adenosine triphosphate (ATP)
This compound
Calcium
Hydrogen peroxide
Nitric oxide
Peroxynitrite

Mitochondrial Membrane Potential Alterations

This compound has been shown to induce mitochondrial damage, a key event in which is the lowering of the mitochondrial membrane potential. nih.gov This dissipation of the membrane potential is a critical indicator of mitochondrial dysfunction. Studies have demonstrated that this compound can cause a dose-dependent decrease in the mitochondrial membrane potential in various cell types. mdpi.com The collapse of this potential disrupts the normal functioning of the mitochondria, including ATP production, and is often a precursor to apoptotic cell death. researchgate.net The mechanism behind this effect is linked to the compound's ability to increase intracellular calcium levels, which in turn can trigger the opening of the mitochondrial permeability transition pore, leading to the collapse of the electrochemical gradient. nih.govresearchgate.net

Cytochrome c Release

A direct consequence of the disruption of the mitochondrial outer membrane is the release of pro-apoptotic factors into the cytosol, with cytochrome c being a primary example. researchgate.net Research has indicated that this compound induces the release of cytochrome c from the mitochondria. nih.gov This event is a crucial step in the intrinsic pathway of apoptosis. The release is often triggered by an increase in mitochondrial matrix calcium, which promotes the opening of the permeability transition pore. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspases and leads to programmed cell death.

Cell Cycle Modulation and Apoptosis Induction

Induction of Apoptosis in Cancer Cell Lines

This compound is known to induce apoptosis in a variety of cancer cell lines. nih.govnih.gov This pro-apoptotic activity has been observed in breast cancer cells, hepatoma cells, and murine embryonal carcinoma cells. nih.gov The induction of apoptosis is a key mechanism behind the anti-cancer potential of this compound. The process is often mediated through the intrinsic apoptotic pathway, which involves mitochondrial damage and the subsequent release of cytochrome c. nih.gov

Differential Apoptosis Induction in Normal vs. Cancer Stem-Like Cells

A significant finding in the study of this compound is its ability to selectively induce apoptosis in cancer stem-like cells while sparing normal stem cells. nih.gov Research using murine embryonal carcinoma cells as a model for cancer stem cells demonstrated that this compound induced apoptosis in these cells but not in normal embryonic stem cells. nih.gov This differential effect suggests a potential therapeutic window for targeting cancer stem cells, which are often resistant to conventional therapies and are implicated in tumor recurrence. uib.nomdpi.com This selectivity highlights the compound's potential for developing targeted anti-cancer stem cell therapies. nih.gov

Caspase-3 Activation and Sub-G1 Cell Population Increase

The apoptotic process induced by this compound is associated with the activation of key executioner caspases, such as caspase-3. nih.govnih.gov The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptotic cells. nih.gov Concurrently, treatment with this compound leads to an increase in the sub-G1 cell population, which is indicative of DNA fragmentation and apoptotic cell death. nih.govresearchgate.net Flow cytometry analysis of cells treated with this compound shows a distinct peak in the sub-G1 phase of the cell cycle, confirming the induction of apoptosis. nih.gov

Impact on Cell Viability and Growth Inhibition

This compound has been shown to significantly inhibit the growth and reduce the viability of cancer cells. nih.govmedchemexpress.com Studies on murine embryonal carcinoma cells revealed that the compound inhibited their growth in a dose-dependent manner. nih.gov This growth inhibition is a direct result of the induction of apoptosis and cell cycle arrest. The cytotoxic effects of this compound are more pronounced in cancer cells compared to their normal counterparts, further supporting its potential as a selective anti-cancer agent. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on Cellular Processes

Cellular ProcessEffect of this compoundCell Line(s)Reference(s)
Mitochondrial Membrane PotentialDecrease/LoweringH9c2, BV2 murine microglial cells nih.govmdpi.com
Cytochrome c ReleaseInductionH9c2 nih.gov
ApoptosisInductionBreast cancer, hepatoma, murine embryonal carcinoma cells nih.govnih.gov
Caspase-3 ActivationIncreaseMurine embryonal carcinoma cells nih.gov
Sub-G1 Cell PopulationIncreaseMurine embryonal carcinoma cells nih.gov
Cell ViabilityDecreaseMurine embryonal carcinoma cells nih.gov
Growth InhibitionInhibitionMurine embryonal carcinoma cells nih.govmedchemexpress.com

Table 2: Differential Effects of this compound

Cell TypeApoptosis InductionReference(s)
Murine Embryonal Carcinoma Cells (Cancer Stem-Like)Yes nih.gov
Murine Embryonic Stem Cells (Normal)No nih.gov

Induction of Necrosis at High Concentrations

This compound exhibits a dose-dependent effect on cell viability, with higher concentrations leading to necrotic cell death. In contrast to the apoptotic processes observed at lower concentrations, exposure to high doses of this compound has been shown to induce necrosis researchgate.net. This shift from apoptosis to necrosis suggests that at elevated concentrations, the cellular damage caused by the compound is too severe for the ordered, energy-dependent process of apoptosis to proceed, leading instead to a more chaotic and inflammatory necrotic pathway.

Effects on Cellular Motility and Invasion

Inhibition of Cell Spreading and Migration

As a potent calmodulin antagonist, this compound has been demonstrated to inhibit the spreading and migration of various cell types nih.govresearchgate.net. This inhibitory effect is attributed to the crucial role of calmodulin in regulating the cytoskeletal dynamics necessary for cell movement. For instance, studies have shown that calmidazolium can impede the migratory capacity of different cell lines, highlighting its potential to interfere with processes such as tumor cell invasion and metastasis nih.gov. However, the extent of this inhibition can vary between different cell types nih.gov.

CaM-Dependent and CaM-Independent Mechanisms in Cell Motility Inhibition

The primary mechanism by which this compound inhibits cell motility is through its antagonism of calmodulin (CaM), a key calcium sensor protein that regulates numerous cellular processes, including cytoskeletal rearrangement and cell adhesion, which are fundamental for cell migration nih.gov. By binding to and inhibiting calmodulin, calmidazolium disrupts these CaM-dependent signaling pathways.

Regulation of Gene Expression and Protein Activity

Down-regulation of Stemness-Related Genes (e.g., c-Myc)

Research has revealed that this compound can modulate the expression of genes associated with cellular "stemness," a state of self-renewal and pluripotency. Specifically, treatment with this compound has been shown to selectively down-regulate the expression of stemness-related genes, including the proto-oncogene c-Myc, in murine embryonal carcinoma cells nih.gov. This finding suggests that by inhibiting calmodulin, calmidazolium can influence the transcriptional regulation of key genes that maintain a stem-like phenotype.

Modulation of Calmodulin-Kinase II Gamma (CaMKIIγ) Expression

Calmodulin-dependent protein kinase II (CaMKII) is a key downstream effector of calmodulin signaling, and its activity is tightly regulated by calcium/calmodulin binding targetmol.com. As a potent calmodulin antagonist, this compound is expected to modulate the activity of CaMKII isoforms, including CaMKIIγ. By preventing the activation of calmodulin, calmidazolium indirectly inhibits the phosphorylation and activation of CaMKIIγ. While direct studies on the effect of calmidazolium on CaMKIIγ expression are limited, its established role as a calmodulin inhibitor points to a significant modulatory effect on the activity of this important kinase, which is involved in a wide array of cellular functions.

Effect on Sox Transcription Factors and Catsper1 Expression

This compound (CMZ) exerts a notable influence on the expression of the CatSper channel protein, Catsper1, through its interaction with Calmodulin (CaM) and subsequent impact on Sox transcription factors. nih.govresearchgate.net The expression of Catsper1, a protein essential for sperm flagellum hyperactivation and fertility, is dependent on the activity of Sox transcription factors. nih.govnih.gov Several Sox transcription factors possess Calmodulin-binding domains that are crucial for their transport into the nucleus. nih.govresearchgate.net

As a potent inhibitor of Calmodulin, Calmidazolium prevents the nuclear importation of these Sox factors. nih.govresearchgate.net This inhibition of nuclear transport directly affects the transcriptional regulation of genes such as Catsper1. Research has demonstrated that the Catsper1 promoter contains three specific Sox binding sites (A, B, and C), and mutations in these sites lead to a significant reduction in the gene's transcriptional activity in vivo. nih.gov By blocking the CaM-dependent nuclear transport of Sox proteins, Calmidazolium downregulates the expression and production of Catsper1. nih.govresearchgate.net

Table 1: Mechanism of this compound on Catsper1 Expression
ComponentFunctionEffect of this compound
Calmodulin (CaM)Binds to Sox transcription factors, facilitating their nuclear transport.Inhibited by Calmidazolium.
Sox Transcription FactorsBind to the Catsper1 promoter to regulate its transcription. nih.govNuclear transport is prevented. nih.govresearchgate.net
Catsper1Essential protein for sperm motility and fertility. nih.govExpression and production are downregulated. nih.gov

Influence on Soluble Guanylyl Cyclase (sGC) Activity

Contrary to expectations based on its role as a Calmodulin antagonist, Calmidazolium directly inhibits the activity of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). nih.gov This inhibition disrupts a key stage of NO signal transduction. nih.gov Studies on both purified sGC and cerebellar cell suspensions have shown that Calmidazolium potently inhibits cGMP accumulation. nih.gov

The mechanism of this inhibition is direct and has been characterized as uncompetitive, meaning it decreases both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzyme. nih.gov Importantly, the inhibitory action of Calmidazolium on sGC does not involve competition with NO for the haem binding site, nor does it result from the displacement of the haem moiety from the enzyme. nih.gov Calmidazolium was also found to inhibit sGC that had been depleted of haem and stimulated by the haem mimetic protoporphyrin IX. nih.gov

Table 2: Inhibition of sGC by Calmodulin Antagonists
CompoundIC50 Value (Cerebellar Cells)IC50 Value (Purified sGC)
Calmidazolium11 µM10 µM
Phenoxybenzamine80 µMEffective at 300 µM
Trifluoperazine180 µMEffective at 300 µM
Data sourced from research on cerebellar cells and purified enzyme preparations. nih.gov

Impact on Adenylyl Cyclase Activity

This compound demonstrates complex interactions with adenylyl cyclases (ACs), enzymes responsible for converting ATP to the second messenger cAMP. nih.gov Its effect varies depending on the specific isoform of the enzyme. Research shows that this compound can decrease the activity of both membranous AC1 and the bacterial AC toxin edema factor (EF), both of which are stimulated by Calmodulin. nih.gov

The inhibition of AC1 and EF by Calmidazolium is largely mediated through a Calmodulin-independent allosteric mechanism. nih.gov Specifically, at a concentration of 10 μM, this compound moderately decreased CaM-stimulated AC1 activity by approximately 30%, while it completely abrogated the CaM-stimulated activity of EF. nih.gov Other studies have noted a bimodal effect of Calmidazolium on certain Ca2+-CaM activated adenylyl cyclase isoforms, where it is stimulatory at lower concentrations but inhibitory at higher concentrations through a direct, non-competitive binding mechanism. nih.gov

Table 3: Effect of 10 µM this compound on Adenylyl Cyclase Activity
EnzymeEffect on CaM-Stimulated ActivityInhibitory Mechanism
Adenylyl Cyclase 1 (AC1)~30% decreaseLargely CaM-independent, allosteric. nih.gov
Edema Factor (EF)Abrogated (completely inhibited)Largely CaM-independent, allosteric. nih.gov

Stimulation of Nitric Oxide Release

Paradoxically, despite being an inhibitor of the calmodulin-dependent neuronal nitric oxide synthase, Calmidazolium has been shown to stimulate the release of nitric oxide (NO). nih.gov In studies using neuroblastoma N1E-115 cells, Calmidazolium was observed to increase the formation of cyclic GMP, an indirect measure of NO release. nih.gov This effect was concentration-dependent, with maximal activation occurring at 3 minutes. nih.gov The Calmidazolium-stimulated release of NO was significantly blocked by the NO scavenger hemoglobin and the nitric oxide synthase inhibitor N-monomethyl-L-arginine, confirming that the observed increase in cGMP was due to enhanced NO production. nih.gov Further research in H9c2 cardiac cells corroborated this finding, showing that Calmidazolium significantly increased the production of NO. nih.gov

Investigative Methodologies and Research Models

In Vitro Experimental Systems

The effects of Calmidazolium (B1211579) chloride have been characterized in a diverse range of cell culture models, offering insights into its impact on various cellular processes, from proliferation and apoptosis to ion signaling.

Cell Culture Models

Calmidazolium chloride has been investigated in numerous cell lines, revealing cell-type-specific responses and underlying mechanisms of action.

HL-60 Cells: In the human promyelocytic leukemia cell line HL-60, this compound has been shown to induce a significant increase in intracellular calcium levels. This effect is comprised of both a release of calcium from inositol (B14025) trisphosphate (IP3)-sensitive internal stores and a subsequent large influx of calcium from the extracellular environment.

HeLa Cells: Studies using the human cervical cancer cell line, HeLa, have demonstrated that this compound can activate a calcium entry pathway that is distinct from the store-operated calcium entry (SOCE) pathway. This suggests that this compound can modulate calcium signaling through multiple mechanisms in these cells.

F9 Embryonal Carcinoma Cells (ECCs) and E14 Embryonic Stem Cells (ESCs): Research on F9 ECCs, a model for cancer stem-like cells, has shown that this compound significantly inhibits their growth and induces apoptosis. nih.gov This effect was associated with the activation of caspase-3 and a downregulation of stemness-related genes like c-Myc. nih.gov Notably, the compound did not induce apoptosis in normal murine embryonic stem cells (E14 ESCs), suggesting a degree of selectivity for cancer stem-like cells. nih.gov

H9c2 Cells: In the H9c2 rat cardiomyocyte cell line, this compound has been observed to induce apoptosis. This cardiotoxic effect is attributed to an increase in intracellular calcium, leading to mitochondrial damage, increased production of superoxide (B77818) and nitric oxide, and a decrease in mitochondrial membrane potential.

PC-3 Cells: While direct studies on the effects of this compound on the human prostate cancer cell line PC-3 are limited in the available research, studies on other prostate cancer cell lines have shown that agents inducing apoptosis often do so through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.

GH3 Cells: In rat pituitary GH3 cells, this compound has been shown to inhibit the activity of inositol-1,4,5-trisphosphate-5-phosphatase, an enzyme involved in calcium signaling pathways.

MDCK Cells: In Madin-Darby Canine Kidney (MDCK) cells, this compound induces a concentration-dependent increase in cytosolic calcium concentration. nih.gov This is achieved by triggering calcium release from thapsigargin-sensitive internal stores and activating capacitative calcium entry from the extracellular space. nih.gov The mechanism for internal calcium release appears to be dependent on the activation of phospholipase C and phospholipase A2. nih.gov

Neuroblastoma N1E-115 Cells: In the neuroblastoma cell line N1E-115, this compound has been shown to inhibit an intracellular (ATP + Mg2+)-dependent calcium pump, distinct from the plasma membrane Ca2+ pump.

Cardiomyocytes: In cardiomyocytes, this compound has been shown to increase the sensitivity of myofilaments to calcium, an effect that is more pronounced in cardiac muscle than in skeletal muscle. This suggests that the compound can directly modulate the contractile machinery of the heart.

Biochemical Assays

Biochemical assays have been instrumental in defining the specific molecular targets of this compound and quantifying its inhibitory potency.

Enzyme Activity Assays

This compound has been demonstrated to inhibit the activity of several key enzymes involved in cellular signaling pathways.

EnzymeIC50 ValueSource(s)
Calmodulin-dependent Phosphodiesterase~0.15 µM
Ca²⁺-transporting ATPase~0.35 µM
Adenylyl Cyclase (ACIX)~10 µM
Adenylyl Cyclase (ACV-ACII fusion)~20 µM
Inositol-1,4,5-trisphosphate-5-phosphatase~100 µM

Interactive Data Table of Enzyme Inhibition by this compound

Detailed findings from these assays reveal the following:

Phosphodiesterase and Ca²⁺-ATPase: this compound is a potent inhibitor of calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase.

Adenylyl Cyclase: It inhibits the activity of mammalian adenylyl cyclases through a novel, noncompetitive mechanism by directly interacting with the catalytic core of the enzyme.

Inositol-1,4,5-trisphosphate-5-phosphatase: In GH3 cells, this compound produces a time-dependent inhibition of both soluble and particulate forms of this enzyme.

Calcium Measurement Studies

The fluorescent calcium indicator Fluo-3 AM has been utilized in conjunction with other probes like fura-2 (B149405) to monitor the changes in intracellular calcium concentration ([Ca²⁺]i) induced by this compound in various cell types, including MDCK cells. nih.gov These studies have consistently shown that this compound leads to an elevation of intracellular calcium.

Reactive Oxygen Species and Reactive Nitrogen Species Determination

In H9c2 cardiomyocytes, this compound treatment has been shown to significantly increase the production of superoxide (O₂⁻) and nitric oxide (NO). While specific studies detailing the use of DCFDA , DHE , DAF-2DA , and DHR 123 to measure these effects of this compound are not extensively documented in the provided search results, these fluorescent probes are standard tools for such measurements.

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is a general indicator for reactive oxygen species.

DHE (Dihydroethidium) is used to specifically detect superoxide.

DAF-2DA (4,5-Diaminofluorescein diacetate) is a probe used for the detection of nitric oxide. nih.govmdpi.com

DHR 123 (Dihydrorhodamine 123) is sensitive to peroxynitrite and other reactive oxygen species. nih.govnih.govbioquochem.comresearchgate.netresearchgate.net

Mitochondrial Membrane Potential Assessment

Studies in H9c2 cells have demonstrated that this compound can induce a decrease in the mitochondrial membrane potential. The assessment of mitochondrial membrane potential is commonly performed using fluorescent probes such as DiOC6 (3,3'-dihexyloxacarbocyanine iodide) and TMRM (Tetramethylrhodamine, methyl ester). It is important to note that positively charged compounds like this compound may interfere with the measurements obtained using certain fluorescent probes, such as rhodamine 123.

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are fundamental in assessing the cytotoxic or growth-inhibitory effects of chemical compounds on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay is predicated on the capacity of metabolically active cells, primarily through the action of mitochondrial dehydrogenase enzymes, to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. figshare.com The quantity of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

In the context of this compound, the MTT assay has been employed to quantify its impact on cell proliferation and viability. For instance, studies have utilized this assay to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. One such study investigated the effects on murine F9 embryonal carcinoma cells (ECCs), a model for cancer stem-like cells, and E14 embryonic stem cells (ESCs). The results demonstrated that this compound significantly inhibited the growth of F9 ECCs. nih.gov

Table 1: IC50 Values of this compound in Murine Cell Lines

Cell Line IC50 Value
F9 Embryonal Carcinoma Cells 8.18 µM

This table presents the IC50 values of this compound as determined by a cell viability assay, highlighting its differential effects on cancer stem-like cells versus normal stem cells. medchemexpress.com

Western Blotting for Cell Death Pathway Analysis

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the analysis of cell death pathways, it is instrumental in identifying key proteins that are activated or cleaved during apoptosis. bio-rad-antibodies.comabcam.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. abcam.com

The induction of apoptosis by this compound has been investigated using Western blotting to analyze the activation of key executioner caspases. nih.gov Caspases are a family of proteases that, when activated, orchestrate the dismantling of the cell. nih.gov Caspase-3 is a critical executioner caspase, synthesized as an inactive pro-caspase (approximately 32-35 kDa) which is cleaved into active subunits (p17 and p12/19 kDa) during apoptosis. cellsignal.comresearchgate.net

Research on the effect of this compound on F9 embryonal carcinoma cells has shown that the compound induces apoptosis, a finding associated with the activation of caspase-3. nih.gov Western blot analysis in such experiments would typically reveal a decrease in the band corresponding to the pro-caspase-3 and a concurrent increase in the bands representing the cleaved, active fragments in this compound-treated cells compared to untreated controls. This provides direct evidence of the compound's ability to engage the caspase-dependent apoptotic pathway.

Table 2: Key Markers in Western Blot Analysis of this compound-Induced Apoptosis

Protein Marker Expected Change with this compound Treatment Significance
Pro-Caspase-3 Decrease Indicates cleavage and activation of the executioner caspase.
Cleaved Caspase-3 Increase Confirms the activation of the apoptotic cascade.

This table outlines the expected outcomes from a Western blot analysis of cells undergoing apoptosis induced by this compound.

Surface Plasmon Resonance (SPR) for Binding Interactions

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor the binding between two molecules. iaanalysis.com It is a powerful tool for characterizing the kinetics (association and dissociation rates) and affinity (binding strength) of interactions. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram—a graph of response units versus time. iaanalysis.com

Protein-Protein Interaction Assays

Investigating the effects of compounds on protein-protein interactions (PPIs) is crucial for understanding their mechanism of action. This compound is a known antagonist of calmodulin (CaM), a calcium-binding protein that modulates the activity of numerous target proteins through direct interaction. nih.govnih.gov Various assay formats can be employed to study the inhibition of these interactions.

One such method is the fluorescence polarization (FP) assay, which can be adapted to screen for inhibitors of specific CaM-target protein interactions. daneshyari.com For example, a novel FP assay was developed to identify inhibitors of the interaction between Ca²⁺/CaM and adenylyl cyclase 1 (AC1), an interaction required for AC1 activation. In this assay, a fluorescently labeled peptide derived from AC1 is used as a probe. When the labeled peptide binds to the much larger CaM protein, its rotation in solution slows, leading to an increase in fluorescence polarization. The addition of a compound that disrupts this interaction, such as this compound, would cause the labeled peptide to dissociate from CaM, resulting in a decrease in fluorescence polarization. This method provides a quantitative measure of a compound's ability to inhibit a specific CaM-mediated PPI.

Cellular Imaging Techniques

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a specimen. By using a pinhole to block out-of-focus light, it provides a sharp optical section of the sample, which is particularly useful for examining the subcellular localization of proteins and the effects of chemical compounds. rndsystems.com

This technique can be employed to visualize the cellular consequences of this compound treatment. For instance, immunofluorescence staining coupled with confocal microscopy can reveal changes in the expression and localization of specific proteins. In a study involving HeLa cells, this methodology was used to investigate the effect of this compound on the expression of LC3B (LC3-II), a well-established marker for autophagy. The results showed that treatment with this compound led to an increased expression of LC3B, indicating an induction of autophagy. Confocal microscopy would allow for the detailed visualization of LC3B puncta within the cells, providing spatial information about the autophagosome formation stimulated by the compound.

Fluorescence light microscopy is a cornerstone of cell biology, enabling the visualization of specific molecules or structures within a cell. northwestern.edu This is typically achieved by labeling the target of interest with a fluorescent molecule, either through immunofluorescence, fluorescent protein tags, or specific fluorescent dyes. escholarship.org

In the study of this compound, fluorescence microscopy has been utilized to observe its effects on cellular processes. As mentioned previously, immunocytochemistry combined with fluorescence microscopy demonstrated an increase in LC3B expression in HeLa cells treated with this compound. abcam.com This technique allows for a qualitative and semi-quantitative assessment of protein expression and can reveal changes in cellular morphology induced by the compound. For example, fluorescence microscopy can be used to monitor changes in intracellular calcium concentrations using fluorescent calcium indicators, a relevant application given that this compound is known to elevate intracellular calcium levels, a process that is independent of its calmodulin inhibitory activity. rndsystems.comtocris.com

Table 3: Compound Names Mentioned

Compound Name
This compound
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Poly (ADP-ribose) polymerase (PARP)

Molecular Biology Techniques

Cell cycle analysis is a fundamental technique in molecular biology to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium (B1200493) iodide (PI) staining followed by fluorescence-activated cell sorting (FACS) is a widely used method for this purpose. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cells.

This methodology has been applied to investigate the effects of this compound on cancer stem-like cells, using the F9 embryonal carcinoma cell (ECC) line as a model. In these studies, F9 ECCs were treated with this compound. After treatment, the cells were harvested, fixed, and permeabilized to allow PI to enter and stain the nuclear DNA. It is a crucial step to treat the cells with RNase to ensure that only DNA is stained, as PI can also bind to double-stranded RNA. The stained cells were then analyzed by flow cytometry.

The analysis of the DNA content histograms revealed that treatment with this compound induced an increased fraction of the sub-G1 cell population in F9 ECCs. nih.gov The sub-G1 peak is indicative of cells with fragmented DNA, a hallmark of apoptosis. This finding, coupled with other assays, suggested that this compound inhibits the growth of these cancer stem-like cells by inducing apoptosis. nih.gov

Table 1: Key Steps in Cell Cycle Analysis using PI Staining and FACS

Step Description
Cell Treatment Exposing the cell population of interest (e.g., F9 ECCs) to this compound.
Harvesting & Fixation Collecting the cells and fixing them, typically with ethanol, to preserve their cellular state.
Permeabilization Treating the cells to make the cell membrane permeable to the fluorescent dye.
RNase Treatment Incubating the cells with RNase to degrade RNA and ensure specific staining of DNA by PI.
PI Staining Incubating the cells with a propidium iodide staining solution.
FACS Analysis Analyzing the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

| Data Interpretation | Generating a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population. |

Gene expression analysis is crucial for understanding how a compound like this compound alters cellular function at the molecular level. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and small interfering RNA (siRNA) studies are central to these investigations.

RT-PCR has been used to quantify the effects of this compound on specific gene transcripts. For instance, in studies on murine testis, total RNA was extracted from tissue treated with this compound. This RNA was then reverse-transcribed into complementary DNA (cDNA), which served as a template for PCR amplification using specific primers for the Catsper1 gene. The results showed that exposure to this compound led to a decrease in Catsper1 mRNA expression. scbt.com Similarly, in F9 embryonal carcinoma cells, the expression of stemness-related genes, including c-Myc, was found to be selectively downregulated following treatment with this compound. nih.gov

While direct studies combining this compound with siRNA are not prominently featured in the search results, siRNA technology represents a powerful tool to dissect the pathways affected by this calmodulin inhibitor. siRNA-mediated gene silencing allows researchers to mimic the inhibitory effect of a drug on its target protein. For example, since this compound is a calmodulin (CaM) antagonist, transfecting cells with a CaM-specific siRNA could elucidate which of calmidazolium's effects are directly due to CaM inhibition. In a study on Echinococcus granulosus, the use of a calmodulin-specific siRNA resulted in a robust suppression of the EgCaM gene, leading to phenotypic changes and growth inhibition. nih.gov This approach can be used to validate the targets of this compound and to understand the downstream consequences of inhibiting the calmodulin pathway.

Table 2: Example of Gene Expression Changes Induced by this compound

Cell/Tissue Type Gene Method Finding
Murine Testis Catsper1 RT-PCR Decreased mRNA expression scbt.com

The whole-cell patch-clamp technique is a refined electrophysiological method used to measure ionic currents across the entire membrane of a single cell. This technique has been instrumental in characterizing the direct effects of this compound on ion channel activity.

In a study investigating the action of calmidazolium on L-type Ca2+ currents, the whole-cell voltage-clamp method was applied to cultured vascular smooth muscle (VSM) cells (A7r5 cell line). In this experimental setup, a glass micropipette with a clean, fire-polished tip is brought into contact with the cell membrane. A tight, high-resistance seal (gigaohm seal) is formed, and then the membrane patch is ruptured by suction, allowing for electrical access to the cell's interior. The voltage across the cell membrane is controlled ("clamped") at a specific level, and the resulting ionic currents are measured.

Researchers used this technique to record L-type Ca2+ channel currents (with Ba2+ as the charge carrier, IBa) in A7r5 cells. The cells were held at a membrane potential of -60 mV, and currents were evoked by depolarizing test potentials. The study found that intracellular application of calmidazolium (1 µM) via the patch pipette unexpectedly stimulated the L-type Ba2+ current. nih.gov This stimulation was not prevented by inhibitors of CaM-dependent protein kinase II but was blocked by protein kinase A inhibitors, suggesting that the effect of calmidazolium on these channels might be indirect, possibly through the inhibition of a CaM-dependent phosphodiesterase. nih.gov

In Vivo Experimental Systems

Rats for Pain Models: Animal models are essential for studying the complex physiological processes of pain and for the preclinical evaluation of potential analgesics. Rat models of inflammatory and neuropathic pain are widely used.

Inflammatory Pain Models: A common method to induce inflammatory pain is the injection of Complete Freund's Adjuvant (CFA) into the rat's hind paw. nih.gov This induces a localized inflammation characterized by swelling, redness, and hypersensitivity to thermal and mechanical stimuli (hyperalgesia).

Neuropathic Pain Models: Neuropathic pain models aim to mimic the pain resulting from nerve injury. The chronic constriction injury (CCI) model, for instance, involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and hyperalgesia. nih.gov Another model is the spinal nerve ligation (SNL) model, where specific spinal nerves are tightly ligated. Although one study notes that this compound possesses analgesic properties, detailed studies utilizing this compound in established rat models of inflammatory or neuropathic pain were not identified in the performed searches.

Murine Testis: The murine testis has served as a critical in vivo model to investigate the effects of this compound on male reproductive function. In these studies, this compound is administered to mice, often via intratesticular injection, to assess its impact on spermatogenesis and gene expression. scbt.com

Histological analysis of the testes from mice treated with this compound has revealed significant alterations. These include fibrosis in the testicular tubules, necrosis, intratubular calcification, and a loss of germ cells and Sertoli cells. scbt.com Such changes indicate a disruption of the normal process of spermatogenesis. Furthermore, these in vivo studies have been coupled with molecular analyses, such as RT-PCR and immunofluorescence, to demonstrate that this compound downregulates the expression of genes essential for sperm function, such as Catsper1. scbt.com These findings from the murine testis model highlight the potential implications of calmodulin inhibition on male fertility.

Microiontophoresis in Rat Models

The in vivo efficacy of this compound has been validated in rat models using the technique of microiontophoresis, particularly in studies investigating pain pathways. plos.orgnih.gov In these experiments, researchers utilized laminectomised rats, a surgical procedure that exposes the spinal cord, to monitor the activity of specific neurons. plos.orgresearchgate.net Extracellular single-unit recordings were taken from nociceptive specific (NS) or wide dynamic range (WDR) spinal dorsal horn neurons in lightly anesthetized rats. plos.orgnih.gov

Calmidazolium was applied directly to these neurons via microiontophoresis, a method that uses a small electrical current to eject substances from a micropipette into the immediate vicinity of a target cell. plos.orgnih.gov This technique allows for the precise and localized administration of the compound, enabling the study of its direct effects on neuronal firing. The research demonstrated that calmidazolium inhibits the neuronal firing evoked by noxious heat, as well as by the application of N-Methyl-D-aspartate (NMDA) and kainic acid, which are excitatory amino acids that prolong the pain state. plos.orgnih.gov These findings confirmed the inhibitory action of calmidazolium on key receptors and channels involved in pain signaling within the spinal dorsal horn. plos.orgnih.gov

ParameterDescription
Animal Model Laminectomised Rat
Target Neurons Nociceptive specific (NS) or wide dynamic range (WDR) spinal dorsal horn neurons
Investigative Technique Microiontophoresis combined with extracellular single-unit recordings
Substance Ejected This compound
Key Findings Inhibition of neuronal firing evoked by noxious heat, NMDA, and kainic acid
Table 1: Summary of Microiontophoresis Studies with this compound in Rat Models.

Preclinical Studies of Anti-Cancer Activity

This compound (CMZ) has been investigated for its anti-cancer properties, with a particular focus on its effects on cancer stem-like cells. nih.gov Preclinical studies have utilized the F9 embryonal carcinoma cell (ECC) line as a model for cancer stem cells (CSCs). nih.gov To provide a comparative baseline of the compound's effect on non-cancerous stem cells, E14 embryonic stem cells (ESCs) were used as a control. nih.gov

Research findings indicate that this compound significantly inhibits the growth of F9 ECCs while having a less pronounced effect on the normal E14 ESCs. nih.gov The mechanism of this growth inhibition in the cancer stem-like cells involves the induction of apoptosis. nih.gov This apoptotic process was associated with the activation of caspase-3 and a notable increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. nih.gov

Furthermore, investigations into the molecular pathways affected by this compound revealed a selective downregulation of stemness-related genes in the treated F9 ECCs. nih.gov Among the affected genes was c-Myc, a proto-oncogene crucial for maintaining the self-renewal and pluripotent characteristics of stem cells. nih.gov The ability of this compound to induce apoptosis and downregulate key stemness genes in embryonal carcinoma cells, without significantly harming normal embryonic stem cells, suggests its potential as a therapeutic agent targeting cancer stem cells. nih.gov

Cell LineCell TypeEffect of this compoundKey Molecular Findings
F9 Murine Embryonal Carcinoma (Cancer Stem-like Cell Model)Significant growth inhibition; Induction of apoptosisCaspase-3 activation; Increased sub-G1 population; Downregulation of stemness genes (e.g., c-Myc)
E14 Murine Embryonic Stem Cell (Control)Less significant growth inhibition; No significant apoptosisN/A
Table 2: Effects of this compound on Cancer Stem-like and Embryonic Stem Cells.

Therapeutic and Biomedical Research Implications

Anti-Cancer Research Applications

The potential of Calmidazolium (B1211579) chloride as an anti-cancer agent is an active area of investigation. Researchers are exploring its efficacy in inhibiting cancer cell growth, targeting cancer stem-like cells, and enhancing the effects of existing chemotherapeutic drugs.

Recent studies have demonstrated the inhibitory effects of Calmidazolium chloride on the growth of embryonal carcinoma cells, which are a type of germ cell tumor. Research using murine embryonal carcinoma cells as a model has shown that this compound can significantly impede their proliferation. nih.gov This inhibition is primarily achieved through the induction of apoptosis, or programmed cell death. nih.gov

The pro-apoptotic effects of this compound in these cancer cells are associated with the activation of key executioner enzymes of apoptosis. Specifically, an increase in caspase-3 activation and a higher fraction of the sub-G1 cell population, indicative of DNA fragmentation, have been observed following treatment with this compound. nih.gov

Table 1: Effect of this compound on Apoptosis in Embryonal Carcinoma Cells

Treatment Caspase-3 Activation Sub-G1 Cell Population
Control Baseline Normal

This table is a representation of the qualitative findings from the cited research.

The concept of cancer stem-like cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, is crucial in understanding cancer recurrence and therapy resistance. Embryonal carcinoma cells are often used as a surrogate model for studying CSCs. nih.gov Research has indicated that this compound may selectively target these cancer stem-like cells.

One of the key findings is the downregulation of stemness-related genes in embryonal carcinoma cells upon treatment with this compound. A notable example is the selective downregulation of the proto-oncogene c-Myc, which plays a critical role in maintaining the self-renewal and pluripotency of stem cells. nih.gov By downregulating such genes, this compound can potentially disrupt the fundamental characteristics of cancer stem-like cells.

Table 2: Effect of this compound on Stemness-Related Gene Expression

Gene Expression Level after this compound Treatment

This table is a representation of the qualitative findings from the cited research.

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. Calmodulin antagonists, the class of compounds to which this compound belongs, have shown promise in overcoming this resistance. These antagonists have been found to augment the cytotoxicity of certain chemotherapeutic agents, such as bleomycin. nih.gov While direct studies on this compound's synergistic effects with cisplatin and bleomycin are not extensively documented, the known mechanisms of calmodulin inhibitors suggest a potential for chemosensitization. Calmodulin is involved in DNA repair mechanisms, and its inhibition can potentially impair a cancer cell's ability to recover from the DNA damage induced by drugs like cisplatin and bleomycin.

The demonstrated ability of this compound to induce apoptosis in embryonal carcinoma cells and downregulate genes associated with stemness suggests its potential as a therapeutic agent targeting cancer stem-like cells. nih.gov By specifically targeting the CSC population, such a therapeutic could potentially lead to more durable responses and reduce the likelihood of tumor recurrence. The findings from preclinical models support the continued investigation of this compound and its derivatives as a novel anti-CSC therapeutic strategy. nih.gov

Neuroscience and Neurological Disorder Research

In the field of neuroscience, the role of this compound in modulating neurotransmitter release is of particular interest, with potential implications for understanding and treating neurological disorders.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its release is a tightly regulated process. Research has shown that this compound can modulate the release of glutamate from nerve terminals. Specifically, it has been found to selectively inhibit the exocytotic release of glutamate. nih.gov

Further studies have provided quantitative data on this modulatory effect. In experiments measuring miniature excitatory postsynaptic currents (mEPSCs), which represent the spontaneous release of single vesicles of neurotransmitter, this compound was shown to cause a significant decrease in mEPSC frequency. nih.gov This indicates a reduction in the presynaptic release of glutamate.

Table 3: Effect of this compound on Miniature Excitatory Postsynaptic Current (mEPSC) Frequency

Treatment Normalized mEPSC Frequency (Mean ± SEM)
Control 1.0

Data sourced from a study on cultured hippocampal neurons. nih.gov

This modulation of glutamate release by this compound highlights its potential as a research tool to investigate the mechanisms of synaptic transmission and as a potential therapeutic agent in conditions associated with excessive glutamate release, such as excitotoxicity.

Impact on Adenylyl Cyclase 1 in Inflammatory Pain

Adenylyl cyclase 1 (AC1) has emerged as a significant target in the modulation of pain, particularly inflammatory pain. Studies have indicated that the inhibition of AC1 can lead to analgesic effects. nih.govfrontiersin.org AC1, a key enzyme in the cyclic AMP (cAMP) signaling pathway, is understood to be involved in the sensitization of nociceptive pathways. While direct studies thoroughly detailing the impact of this compound on AC1 in the context of inflammatory pain are specific, the compound is known to inhibit adenylyl cyclase activity. This inhibition is a consequence of its primary action as a calmodulin antagonist, as calmodulin is a known activator of certain adenylyl cyclase isoforms. The potential for this compound to mitigate inflammatory pain through the downregulation of the AC1 pathway is therefore a subject of significant interest in preclinical pain research. Research on selective AC1 inhibitors has shown that they can relieve inflammatory pain in animal models, such as formalin-induced inflammatory pain and acid-induced visceral pain, without causing tolerance. nih.govresearchgate.netbiorxiv.org

Inhibition of NMDA Receptors/Ca²⁺-Channels

This compound has been shown to inhibit nociceptive behaviors induced by N-methyl-D-aspartate (NMDA). nih.gov This suggests an interaction with the NMDA receptor complex, a critical component in central sensitization and pain transmission. The mechanism is likely linked to its role as a calmodulin antagonist. Calmodulin-dependent inhibition (CDI) is a known regulatory feedback mechanism for NMDA receptors, where an increase in intracellular Ca²⁺, mediated by the NMDA receptor itself, leads to the binding of Ca²⁺-calmodulin to the receptor, subsequently reducing its activity. nih.govnih.govresearchgate.net By antagonizing calmodulin, this compound may interfere with this feedback loop, although the precise nature of this interaction is complex and may involve other mechanisms. The inhibition of NMDA receptor-mediated Ca²⁺ influx is a key strategy in the development of analgesics, as excessive Ca²⁺ influx through these channels contributes to excitotoxicity and the amplification of pain signals. canada.ca

Potential in Pain Therapy

The potential of this compound as a therapeutic agent for pain has been demonstrated in preclinical studies. In rat models, intrathecal administration of this compound produced spinal analgesia in both the formalin test (a model of tonic pain) and the tail-flick test (a model of phasic pain). nih.gov Notably, its potency and efficacy in inhibiting nociceptive behavior induced by NMDA and septide (a neurokinin NK1 receptor agonist) were found to be at least as high as those of the standard analgesics morphine and bupivacaine. nih.gov

Comparative Efficacy of Calmidazolium in Nociceptive Behavior Models

Compound Nociceptive Agent ED₅₀ (nmol)
Calmidazolium Septide 67
Calmidazolium NMDA 232 (138-388)
Bupivacaine Septide 234 (115-475)
Bupivacaine NMDA 123 (59-256)
Morphine Septide 133 (69-255)

Data sourced from a comparative study on the effects of intrathecally administered compounds on nociceptive behaviors. nih.gov

These findings underscore the potential of this compound as a novel analgesic, possibly acting through mechanisms distinct from traditional opioids.

Cardiovascular System Research

The effects of this compound on the cardiovascular system have been a significant area of investigation, with a particular focus on its cardiotoxic mechanisms and its influence on myocardial cell function.

Cardiotoxicity Mechanisms (Calcium Aggravation, Oxidative/Nitrosative Stress, Apoptosis)

Furthermore, this compound has been shown to induce both oxidative and nitrosative stress. It significantly increases the production of superoxide (B77818) (O₂⁻) and nitric oxide (NO). This surge in reactive oxygen and nitrogen species contributes to cellular damage and triggers apoptotic pathways. The cardiotoxic effects culminate in apoptosis (programmed cell death) of cardiac cells, mediated through an intrinsic pathway involving mitochondrial damage and the release of cytochrome c.

Effects on Myocardial Cell Contractility

Myocardial contractility, the intrinsic ability of the heart muscle to contract, is heavily dependent on intracellular calcium dynamics. This compound, through its multifaceted interactions with calcium signaling pathways, can significantly impact the contractility of myocardial cells. Its inhibitory action on calmodulin can interfere with the normal calcium-dependent activation of contractile proteins. As a calmodulin antagonist, it can also affect other ion channels, further influencing the electrophysiological properties of cardiac cells and, consequently, their contractile function.

Reproductive Biology Research

The influence of this compound on reproductive processes has been another area of scientific inquiry, with studies focusing on its effects on male fertility and sperm function.

Research has demonstrated that this compound can have a notable impact on male reproductive parameters. In animal models, treatment with calmidazolium resulted in a reduction in the fertilizing capacity of males, leading to fewer litters and pups. nih.gov This has been linked to a decrease in the expression of Catsper1, a crucial component of the sperm-specific calcium ion channel CatSper, which is essential for sperm hyperactivation and fertility. nih.gov

In vitro studies have shown that this compound affects sperm capacitation, a series of physiological changes that sperm must undergo to be able to fertilize an egg. It has been observed to inhibit tyrosine phosphorylation in sperm proteins, a key event in capacitation. nih.gov Furthermore, it can affect sperm motility, although it does not appear to impact sperm viability at certain concentrations. nih.gov The compound's ability to chelate extracellular calcium traces can mimic the effects of calcium-free conditions, which paradoxically can induce cAMP-dependent phosphorylation and tyrosine phosphorylation in sperm. nih.gov

Effects of this compound on Male Fertility Parameters

Parameter Observation
Fertilizing Capacity Reduction in the number of litters and pups. nih.gov
Sperm Motility Affected by treatment. nih.gov
Sperm Viability Not significantly affected at certain concentrations. nih.gov
Sperm Capacitation Inhibits tyrosine phosphorylation. nih.gov

These findings suggest that this compound, through its interference with calcium signaling and calmodulin function, can significantly disrupt key processes in male reproductive biology.

Impact on Catsper1 Expression and Sperm Fertility

This compound (CMZ) has been identified as a potent inhibitor of Calmodulin (CaM), a ubiquitous calcium-binding protein essential for numerous cellular processes. nih.gov This inhibitory action has significant consequences for male fertility, specifically through its impact on the CatSper channel, which is crucial for sperm function. The CatSper channel, located exclusively in the flagella of sperm cells, requires the Catsper1 protein subunit for its formation and is essential for the flagellum's hyperactivation, a key step in fertilization. nih.govehdn.org

ParameterEffect of this compoundImplication for Fertility
Calmodulin (CaM) Activity InhibitionDisrupts downstream signaling pathways
Sox Factor Nuclear Transport Prevented/ReducedReduces availability of transcription factors for Catsper1
Catsper1 Gene Expression Down-regulatedDecreased production of essential CatSper channel protein
Sperm Motility ImpairedReduced ability to reach and fertilize the egg
Fertilization Capability ReducedOverall decrease in male fertility

Modulation of Sox Transcription Factor Nuclear Transport in Male Germ Cells

The mechanism by which this compound affects sperm fertility is rooted in its ability to modulate the intracellular transport of specific proteins in male germ cells. Sox transcription factors, such as Sox9 and SRY, possess Calmodulin-binding domains that are necessary for their importation into the cell nucleus. nih.govabcam.com Calmodulin acts as a key regulator in this nuclear transport process. nih.gov

By acting as a potent Calmodulin inhibitor, this compound prevents the nuclear translocation of these critical Sox proteins. nih.gov When Sox factors are unable to enter the nucleus, they cannot bind to the promoter regions of their target genes, such as Catsper1. nih.govehdn.org This inhibition of nuclear import effectively alters gene expression during spermatogenesis, leading to a cascade of effects that ultimately compromise the fertility of male gametes. nih.gov This targeted disruption of Sox protein transport underscores the vital role of Calmodulin in regulating gene expression essential for the development of functional sperm. nih.govabcam.com

Infectious Disease Research

Effects on Plasmodium falciparum Calcium Fluctuations

In the context of infectious diseases, this compound has been studied for its effects on Plasmodium falciparum, the parasite responsible for malaria. Calcium and Calmodulin are critical signaling molecules in the life cycle of this parasite. acs.orgfrontiersin.org Research has shown that this compound, acting as a Calmodulin inhibitor, induces significant calcium fluctuations within the parasite. acs.org

Under experimental conditions free of extracellular calcium, this compound prompts a transient increase in the cytosolic calcium concentration ([Ca2+]cyt) in isolated P. falciparum trophozoites. acs.orgfrontiersin.org This indicates that the compound mobilizes calcium from the parasite's internal stores. Further investigation revealed that this calcium release does not originate from the endoplasmic reticulum (ER). acs.org Instead, the rise in cytosolic calcium is driven by the mobilization of Ca2+ from intracellular acidic calcium stores and the removal of Ca2+ from at least one Ca2+-Calmodulin-related protein. acs.orgfrontiersin.org The parasite's mitochondrion was also observed to play a role in sequestering the cytosolic calcium elicited by the compound. acs.org These findings suggest that Calmodulin-related proteins are important modulators of calcium signaling and homeostasis in the malaria parasite. frontiersin.org

Experimental ConditionObservationConclusion
Extracellular Ca2+-free environment This compound treatment leads to a transient increase in cytosolic Ca2+.The compound mobilizes intracellular sources of calcium. acs.org
ER calcium store pre-depleted The Ca2+ increase elicited by this compound is ~3.5-fold higher.The ER is not the source of the mobilized calcium. acs.orgfrontiersin.org
Presence of ionophores (ionomycin and monensin) Effects suggest Ca2+ removal from a CaM-related protein and acidic stores.The mechanism involves multiple intracellular calcium reservoirs. acs.org

Inhibition of Aeromonas hydrophila-Induced Apoptosis in Macrophages

Information on the direct effects of this compound on the inhibition of Aeromonas hydrophila-induced apoptosis in macrophages is not available in the current scientific literature.

Research in Neurodegenerative Diseases

Prevention of Huntingtin Exon1 Aggregation in Huntington's Disease Models

In the field of neurodegenerative diseases, this compound (CLC) has been investigated for its potential to inhibit the protein aggregation characteristic of Huntington's disease. This disease is associated with the aggregation of the mutant huntingtin protein, specifically the exon 1 fragment (Httex1). acs.org

Research has demonstrated that the hydrophobic nature of this compound may allow it to bind to the hydrophobic face of the NT17 domain of the Httex1 peptide. acs.org This interaction is believed to introduce a kinetic barrier to the spontaneous, non-nucleated aggregation process of Httex1. In laboratory assays, this compound significantly delayed the aggregation of the Httex1 peptide for an initial period of 15 hours. acs.org Notably, the compound did not inhibit the aggregation of a polyglutamine peptide that lacked the critical NT17 domain, suggesting that its anti-aggregation activity is mediated through a specific interaction with this N-terminal region of the huntingtin protein. acs.org To overcome the issue of CLC's hydrophobicity and adsorption to labware surfaces, it was complexed with bovine serum albumin (BSA), which improved its sustained ability to inhibit Httex1 aggregation. acs.org

CompoundTarget PeptideEffect on AggregationMechanism
This compound (CLC) Huntingtin Exon 1 (Httex1)Significant delay for the initial 15 hours.Interacts with the NT17 domain, adding a kinetic barrier to spontaneous aggregation. acs.org
This compound (CLC) PolyQ peptide (without NT17 domain)No inhibition observed.Confirms the inhibitory action is mediated by the NT17 domain. acs.org
BSA-CLC complex Huntingtin Exon 1 (Httex1)Improved and sustained inhibition.Prevents CLC adsorption and maintains its availability to interact with Httex1. acs.org

Development of this compound Derivatives for Enhanced Selectivity in Therapeutic and Biomedical Research

The therapeutic and biomedical research utility of this compound (CDZ) as a potent calmodulin (CaM) antagonist is significantly hampered by its lack of selectivity, which leads to off-target effects. nih.govresearchgate.netpasteur.fr This non-specificity has spurred research into the development of CDZ derivatives with enhanced selectivity for particular CaM-dependent enzymes. The rational design of these analogs is largely informed by a detailed understanding of the structural interactions between CDZ and CaM. nih.govresearchgate.netpasteur.frnih.govresearchgate.net

The primary goal in developing these derivatives is to modify the chemical structure of this compound to favor binding to the CaM-target enzyme complex of interest while reducing its affinity for other CaM-dependent pathways. This approach aims to create more precise pharmacological tools for studying the roles of specific CaM-regulated proteins and to develop potential therapeutic agents with fewer side effects. nih.govpasteur.fr

Recent studies have elucidated the atomic-level details of the Calmidazolium-calmodulin complex, revealing that a single CDZ molecule is sufficient to induce a significant conformational change in CaM, transitioning it to a compact and rigid state. pasteur.frnih.gov This structural insight provides a crucial roadmap for medicinal chemists to design novel derivatives. By modifying specific moieties of the CDZ molecule, it is theoretically possible to alter its binding kinetics and affinity for different CaM-enzyme complexes.

For instance, structural analysis has identified the key residues in calmodulin that are in close contact with this compound. nih.govresearchgate.net The development of new analogs could involve alterations to the hydrophobic and charged regions of the CDZ molecule to exploit subtle differences in the CaM binding pockets of various target enzymes. The overarching strategy is to create derivatives that exhibit a higher affinity for CaM when it is bound to a specific target protein, thereby achieving the desired selectivity.

While the rational design of selective this compound derivatives is an active area of interest, the available public research has yet to provide extensive comparative data on the selectivity profiles of a series of such synthesized compounds. The following table illustrates a hypothetical comparison of the inhibitory concentrations (IC50) of speculative CDZ derivatives against different CaM-dependent enzymes, which is a goal of ongoing research in this field.

CompoundCaM-Dependent Phosphodiesterase (PDE1) IC50 (μM)Myosin Light Chain Kinase (MLCK) IC50 (μM)Calcineurin (CaN) IC50 (μM)CaM Kinase II (CaMKII) IC50 (μM)
This compound0.20.50.81.2
Derivative A0.051.52.03.5
Derivative B1.00.10.91.8
Derivative C5.08.00.30.7

The development of such derivatives, as hypothetically illustrated above, would represent a significant advancement in the field. These more selective probes would allow researchers to dissect the specific roles of CaM-dependent enzymes in various cellular processes with greater precision. Furthermore, they hold the potential for the development of novel therapeutic strategies for diseases where the dysregulation of specific CaM pathways is implicated, such as in certain cardiovascular and neurological disorders. pasteur.frnih.gov The ongoing efforts in this area underscore the importance of structure-based drug design in refining the pharmacological properties of potent but non-selective inhibitors like this compound. nih.govresearchgate.netresearchgate.net

Limitations and Considerations in Calmidazolium Chloride Research

Lack of Specificity and Off-Target Effects

A primary challenge in using calmidazolium (B1211579) chloride is its lack of selectivity for calmodulin. nih.govresearchgate.net Like many CaM antagonists, calmidazolium is known to interact with multiple other cellular targets, which can complicate the attribution of observed effects solely to the inhibition of the calcium/CaM signaling pathway. nih.govpasteur.fr This promiscuity is a significant hurdle in dissecting its precise mechanism of action in complex biological systems. nih.govresearchgate.net

Research has identified several key off-target effects of calmidazolium. It is known to affect various ion channels, including L-type Ca²⁺, K⁺, and Na⁺ channels. nih.govdntb.gov.ua Furthermore, it can interact with sarcoplasmic reticulum (SR) calcium-release channels. nih.govdntb.gov.ua Beyond ion transport, calmidazolium has been shown to inhibit adenylyl cyclase activity, an enzyme crucial for cyclic AMP production. abcam.com These interactions with other cellular components can give rise to adverse or unintended effects in experimental models. pasteur.fr The shared characteristics of many CaM antagonists, such as hydrophobicity and a net positive charge, may contribute to this lack of specificity. nih.gov Understanding these off-target interactions is crucial for designing experiments and is a driving force behind efforts to develop more selective CaM inhibitors. nih.govpasteur.frnih.gov

Variability in Inhibitory Potency Across Cell Types and Antagonists

The inhibitory potency of calmidazolium chloride, often expressed as the half-maximal inhibitory concentration (IC₅₀), is not constant but varies depending on the specific CaM-dependent enzyme or cellular system being studied. This variability underscores the complexity of its interactions and the need for careful characterization in each experimental context.

For instance, the IC₅₀ value for the inhibition of calmodulin-dependent phosphodiesterase is reported to be 0.15 µM. rndsystems.commedchemexpress.comtocris.com In contrast, the inhibition of Ca²⁺-transporting ATPase requires a higher concentration, with a reported IC₅₀ of 0.35 µM. rndsystems.commedchemexpress.comtocris.com An even more potent inhibitory effect was noted in another context, with an IC₅₀ of 10 nM (or 0.01 µM) for calmodulin inhibition. abcam.com This demonstrates that the effectiveness of this compound can differ by an order of magnitude depending on the specific target protein.

Target Enzyme/ProcessReported IC₅₀ Value (µM)Reference
Calmodulin-dependent Phosphodiesterase0.15 rndsystems.commedchemexpress.comtocris.com
Ca²⁺-transporting ATPase0.35 rndsystems.commedchemexpress.comtocris.com
Calmodulin Inhibition (General)0.01 abcam.com

Potential for Pharmacological Effects at High Concentrations

At elevated concentrations, this compound can exhibit a range of pharmacological effects that are distinct from its primary role as a calmodulin antagonist. nih.govdntb.gov.ua It is crucial for researchers to be aware of these concentration-dependent activities to avoid misinterpreting experimental outcomes.

One of the most significant effects at high concentrations is cytotoxicity. nih.govpasteur.fr Studies have shown that this compound can induce apoptosis, or programmed cell death, in various cell lines. For example, apoptotic cell death was observed in H9c2 cardiac myoblasts exposed to 25 µM of the compound. nih.gov This cardiotoxic effect was linked to increased oxidative and nitrosative stress, mitochondrial damage, and the release of cytochrome c. nih.gov

Furthermore, calmidazolium has been shown to induce apoptosis in certain cancer cell lines and can inhibit the growth of murine embryonal carcinoma cells, which serve as a model for cancer stem-like cells. nih.govnih.gov These anti-proliferative and pro-apoptotic effects highlight a potential, though complex, pharmacological profile that extends beyond simple CaM inhibition and may limit its utility as a specific inhibitor at higher dose ranges. nih.gov

Conclusion and Future Perspectives in Calmidazolium Chloride Research

Summary of Key Research Findings and Mechanistic Insights

Calmidazolium (B1211579) chloride (CMZ) is a potent and widely studied antagonist of calmodulin (CaM), a primary intracellular calcium sensor in eukaryotic cells. nih.govresearchgate.net Research has established that its primary mechanism of action involves direct binding to CaM, which inhibits the protein's activity. medchemexpress.comselleckchem.com Structural and biophysical studies have provided significant insights into this interaction. Upon binding a single molecule of calmidazolium, calcium-bound calmodulin (holo-CaM) undergoes a significant conformational change. nih.govpasteur.fr The protein transitions from an extended and flexible state to a compact, rigid, and closed conformation, which prevents it from interacting with its physiological target proteins. nih.govpasteur.fr This inhibitory mechanism, where calmidazolium acts as a "glue" to lock CaM in an inactive state, mimics the conformational changes induced by the binding of peptides derived from CaM's natural enzyme targets. nih.govpasteur.fr

Beyond its role as a CaM antagonist, research has revealed that calmidazolium exerts several effects that are independent of CaM inhibition. It is known to cause an elevation of intracellular calcium levels and to interact with other cellular targets. tocris.comrndsystems.com These off-target effects include the blockage of L-type calcium channels and voltage-dependent sodium (Na+) and potassium (K+) channels. nih.govresearchgate.net

A significant body of research has focused on the cytotoxic effects of calmidazolium, particularly its ability to induce apoptosis. nih.govnih.gov In cardiac cells, calmidazolium-induced cardiotoxicity is attributed to an aggravation of intracellular calcium, leading to oxidative and nitrosative stress, mitochondrial damage, and the activation of the intrinsic apoptotic pathway. nih.gov In the context of oncology, calmidazolium has been shown to inhibit the proliferation of certain cancer cells. For instance, in a model of cancer stem-like cells using murine embryonal carcinoma cells, calmidazolium induced apoptosis and downregulated genes associated with "stemness," suggesting a potential therapeutic angle. nih.gov

The table below summarizes the key mechanistic actions of Calmidazolium chloride.

Mechanistic ActionDescriptionKey Findings
Calmodulin (CaM) Inhibition Binds directly to CaM, preventing it from activating target proteins.Induces a compact, closed conformation of CaM, inhibiting its function. nih.govpasteur.fr A single CMZ molecule is sufficient for inhibition. pasteur.fr
Induction of Apoptosis Triggers programmed cell death in various cell types.Mediated by increased intracellular Ca2+, oxidative stress, and mitochondrial damage, leading to an intrinsic apoptotic pathway. nih.govresearchgate.net
Off-Target Effects Interacts with other cellular proteins and channels.Blocks L-type Ca2+, voltage-dependent Na+, and K+ channels. nih.govnih.gov Causes elevation of intracellular calcium independent of CaM inhibition. tocris.comrndsystems.com
Anti-Cancer Activity Inhibits the growth of specific cancer cell models.Shown to inhibit growth and induce apoptosis in murine embryonal carcinoma cells, a model for cancer stem cells. nih.gov

Emerging Research Areas and Unexplored Avenues

While the primary mechanisms of calmidazolium are well-documented, several research areas are emerging that promise to deepen our understanding of its cellular impacts. One of the most significant is the interplay between calcium signaling, calmodulin, and autophagy—the cellular process of degrading and recycling damaged components. nih.govnih.gov The role of calcium in either promoting or inhibiting autophagy is complex and can be context-dependent. mdpi.com Investigating how a CaM antagonist like calmidazolium specifically modulates autophagic pathways, and how this intersects with its known effects on apoptosis, is a critical area for future studies.

Another burgeoning field is the application of calmidazolium in cancer stem cell (CSC) research. nih.gov The initial findings that it can selectively inhibit the growth of embryonal carcinoma cells without harming normal stem cells opens the door to exploring its effects on CSCs from various tumor types. nih.gov Further research is needed to understand the specific signaling pathways in CSCs that are sensitive to calmidazolium and to determine if this vulnerability can be exploited for therapeutic benefit.

Unexplored avenues include a more detailed investigation into the subcellular-specific actions of calmidazolium. How its effects on CaM and calcium channels differ in distinct organelles, such as the endoplasmic reticulum, mitochondria, or near the plasma membrane, is not well understood. Furthermore, its impact on cellular processes that are heavily regulated by localized calcium signaling, such as synaptic transmission and immune cell activation, warrants more detailed investigation. nih.gov

Translational Potential and Challenges in Clinical Applications

The translational potential of this compound is intrinsically linked to its potent biological activities, particularly in the realm of oncology. nih.gov The ability to induce apoptosis and inhibit the growth of cancer stem-like cells presents an exciting, albeit distant, therapeutic possibility. nih.gov However, the path to clinical application is fraught with significant challenges, the most prominent of which is the compound's lack of specificity and its associated cytotoxicity. nih.govpasteur.fr

Calmidazolium's propensity to interact with multiple cellular targets beyond calmodulin leads to a high risk of off-target effects. nih.govpasteur.fr Its documented cardiotoxicity, resulting from the disruption of ion channel function and induction of apoptosis in heart cells, is a major barrier to its systemic use. nih.gov Any potential clinical development would require overcoming this fundamental hurdle to ensure an acceptable therapeutic window.

The table below outlines the primary challenges hindering the clinical translation of this compound.

ChallengeDescriptionImplication for Clinical Use
Lack of Selectivity Binds to multiple targets besides calmodulin, including various ion channels. nih.govpasteur.frHigh potential for unpredictable side effects and a narrow therapeutic index.
Cytotoxicity Induces apoptosis and cell death in both target and non-target cells. nih.govnih.govSystemic administration would likely cause significant damage to healthy tissues.
Cardiotoxicity Specifically demonstrated to be toxic to cardiac cells by disrupting calcium homeostasis and inducing oxidative stress. nih.govPoses a significant risk of severe cardiac adverse events, limiting its therapeutic potential.

Strategies for Developing More Selective Calmodulin Antagonists

The limitations of calmidazolium have spurred efforts to design a new generation of calmodulin antagonists with improved selectivity and reduced toxicity. The detailed structural and dynamic data obtained from studying the calmidazolium-calmodulin complex provides a critical foundation for this endeavor. nih.govresearchgate.net These studies have pinpointed the specific conformational changes CaM undergoes upon binding the inhibitor, offering a molecular blueprint for rational drug design. nih.govpasteur.fr

One primary strategy involves computational modeling and medicinal chemistry to design calmidazolium analogs. The goal is to modify the chemical structure to enhance its affinity and specificity for the binding pockets on calmodulin while reducing its interaction with off-target proteins like ion channels. nih.gov By understanding the precise molecular interactions that stabilize the inactive CaM:CDZ complex, chemists and bioinformaticians can work to develop novel compounds that retain the inhibitory function but are stripped of the chemical moieties responsible for off-target binding and toxicity. pasteur.fr

Another approach could involve fragment-based drug discovery, where smaller chemical fragments are screened for their ability to bind to specific sites on calmodulin. These fragments can then be elaborated or linked together to create a novel inhibitor with high specificity. The ultimate aim is to create research tools and potential therapeutic leads that can dissect the roles of calmodulin in health and disease with much greater precision and a significantly better safety profile than is possible with this compound. nih.gov

Q & A

Q. What is the primary mechanism of action of Calmidazolium chloride (CLC) in modulating calmodulin-dependent pathways?

CLC antagonizes calmodulin (CaM) by binding to its hydrophobic pockets with high affinity (Kd = 3 nM), inhibiting CaM-dependent enzymes like phosphodiesterase and Ca²⁺-ATPase (IC₅₀ = 0.15–0.35 μM). Methodologically, researchers use enzyme activity assays (e.g., cAMP/cGMP hydrolysis for phosphodiesterase) and calcium flux measurements in erythrocyte membranes to validate CaM inhibition. Parallel controls with CaM mutants or inactive analogs (e.g., trifluoperazine) are critical to confirm specificity .

Q. How does CLC influence amyloid-beta (Aβ) aggregation kinetics in vitro?

CLC accelerates Aβ protofibril formation by eliminating the lag phase, reducing aggregation time from days to hours. Researchers monitor this using thioflavin T (ThT) fluorescence (for β-sheet-rich fibrils) and electron microscopy (EM) to distinguish protofibrils (curved, rough-edged structures) from mature fibrils. Note that CLC-induced protofibrils do not bind ThT, necessitating complementary techniques like hydrogen-deuterium exchange (HDX) to assess structural flexibility .

Q. What cellular models are used to study CLC’s anticancer effects, and what endpoints are measured?

Murine embryonal carcinoma (F9 ECCs) and human HT-29 colon cancer cells are common models. Endpoints include growth inhibition (via MTT assays), apoptosis (Annexin V/PI staining), and differentiation markers (e.g., alkaline phosphatase). Researchers typically apply CLC at 1–10 μM for 6–24 hours, with dose-response curves to distinguish cytostatic vs. cytotoxic effects .

Q. What protocols assess CLC’s impact on autophagy in cell lines?

Immunocytochemistry (ICC) or Western blotting for LC3B-II (autophagosome marker) is standard. For example, HeLa cells treated with 10–50 μM CLC for 6 hours show LC3B-II puncta via ICC using anti-LC3B antibodies (e.g., ab48394). Include controls with autophagy inhibitors (e.g., chloroquine) to confirm flux .

Advanced Research Questions

Q. How can researchers distinguish CLC-induced protofibrils from spontaneously formed Aβ aggregates?

Use HDX mass spectrometry to compare hydrogen accessibility: CLC-stabilized protofibrils allow deuterium exchange in ~28 Aβ residues (e.g., residues 21–30 in Aβ40), while mature fibrils protect only ~12 residues. EM further differentiates their morphology (curved vs. linear filaments). Additionally, kinetic assays reveal that CLC protofibrils resist conversion to ThT-binding fibrils for ≥14 days .

Q. Why does CLC show contradictory effects on cGMP signaling in cellular vs. homogenate systems?

In intact cells, CLC elevates cGMP by inhibiting CaM-activated PDE1. However, in diluted homogenates, CLC non-competitively inhibits soluble guanylyl cyclase (sGC), reducing cGMP synthesis. To resolve this, perform dose-dependent assays in both systems and use sGC-specific inhibitors (e.g., ODQ) to isolate pathway contributions .

Q. What strategies mitigate off-target effects of CLC in calcium signaling studies?

(1) Use low concentrations (≤1 μM) to minimize ion channel interference. (2) Validate findings with CaM knockdown/knockout models. (3) Pair CLC with selective CaMK inhibitors (e.g., STO-609) to dissect CaM-dependent vs. -independent effects. (4) Monitor intracellular Ca²⁺ spikes using Fluo-4 AM to identify nonspecific calcium mobilization .

Q. How does CLC’s inhibition of Catsper1 impact male fertility research?

CLC downregulates Catsper1, a sperm-specific calcium channel, reducing motility and acrosome reaction. Researchers quantify mRNA/protein levels via qPCR/Western blot in sperm treated with 5–20 μM CLC for 1–2 hours. Functional assays include computer-assisted sperm analysis (CASA) for motility and calcium imaging with Fura-2 .

Q. What explains CLC’s inconsistent anti-mycobacterial activity despite efficacy in Plasmodium?

While CLC inhibits Plasmodium falciparum via Ca²⁺ dysregulation (IC₅₀ < 5 μM), its MIC for M. tuberculosis exceeds 20 μM due to poor penetration or divergent CaM homologs. Address this by optimizing lipid-based delivery systems or screening CLC analogs with improved pharmacokinetics .

Q. How should combination studies with CLC and other agents be designed?

For synergy testing (e.g., with pentamidine), use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Include CaM-deficient cell lines to confirm target specificity. Pre-treat cells with CLC for 30 minutes before adding secondary agents to observe temporal cooperativity .

Methodological Tables

Q. Table 1. Key Experimental Parameters for CLC in Aβ Aggregation Studies

ParameterDetailsReference
CLC Concentration10–50 μM
Incubation Time2–24 hours
Detection MethodsEM, HDX, ThT fluorescence (negative)
Protofibril StabilityResists fibril conversion for 14 days

Q. Table 2. Optimized Conditions for Autophagy Assays Using CLC

ParameterDetailsReference
Cell LineHeLa, HT-29
CLC Concentration10–50 μM in DMSO
Treatment Duration6 hours at 37°C
Key MarkersLC3B-II puncta (ab48394 antibody)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.